molecular formula C8H5F2NS B13678009 6-(Difluoromethyl)benzo[d]isothiazole

6-(Difluoromethyl)benzo[d]isothiazole

Cat. No.: B13678009
M. Wt: 185.20 g/mol
InChI Key: DEQBXNOQNXOPLR-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)benzo[d]isothiazole is a chemical compound with the molecular formula C8H5F2NS It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)benzo[d]isothiazole can be achieved through several methods. One common approach involves the reaction of a suitable benzo[d]isothiazole precursor with a difluoromethylating agent. For example, the reaction of benzo[d]isothiazole with difluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)benzo[d]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6-(Difluoromethyl)benzo[d]isothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)benzo[d]isothiazole involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazole: The parent compound without the difluoromethyl group.

    6-Methylbenzo[d]isothiazole: A similar compound with a methyl group instead of a difluoromethyl group.

    6-Chlorobenzo[d]isothiazole: A compound with a chlorine atom instead of a difluoromethyl group.

Uniqueness

6-(Difluoromethyl)benzo[d]isothiazole is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F2NS

Molecular Weight

185.20 g/mol

IUPAC Name

4-(difluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H5F2NS/c9-8(10)5-2-1-3-7-6(5)4-11-12-7/h1-4,8H

InChI Key

DEQBXNOQNXOPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C(F)F

Origin of Product

United States

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